2-Methoxy-4-(thiophen-3-YL)benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUYKXVQJTVYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688570 | |
| Record name | 2-Methoxy-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-50-0 | |
| Record name | 2-Methoxy-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Temperature and Stoichiometry:the Reaction Temperature Must Be High Enough to Ensure a Reasonable Rate but Not So High As to Cause Catalyst Decomposition or Side Reactions. a Slight Excess of the Boronic Acid E.g., 1.1 to 1.5 Equivalents is Often Used to Drive the Reaction to Completion.ntnu.no
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Derivatives
The parent compound, 2-Methoxy-4-(thiophen-3-yl)benzoic acid, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it does not exhibit a response in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy, which are techniques that measure the differential absorption and rotation of plane-polarized light by chiral molecules, respectively.
However, chirality can be introduced into derivatives of 2-Methoxy-4-(thiophen-3-yl)benzoic acid, making CD and ORD spectroscopy relevant analytical tools. A key potential source of chirality in biaryl compounds is atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. nih.gov For 2-Methoxy-4-(thiophen-3-yl)benzoic acid, this could be achieved by introducing sufficiently bulky substituents in the positions ortho to the bond connecting the benzoic acid and thiophene rings. This steric hindrance would restrict free rotation, creating a stereogenic axis and resulting in enantiomeric forms (atropisomers).
The synthesis of such chiral biaryl atropisomers can be a complex undertaking, often requiring specialized strategies like dynamic kinetic resolution or asymmetric C-H activation. researchgate.netacs.org For instance, a synthetic route could involve the coupling of two appropriately substituted precursors where at least one contains a bulky group (e.g., a t-butyl or trimethylsilyl (B98337) group) adjacent to the coupling site.
Once synthesized, these chiral derivatives would be amenable to analysis by CD and ORD spectroscopy.
Circular Dichroism (CD) Spectroscopy : This technique would measure the difference in absorption of left and right circularly polarized light by the chiral atropisomers. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), would serve as a unique fingerprint for each enantiomer. The absolute configuration of the atropisomers can often be determined by comparing experimental CD spectra with those predicted by quantum mechanical simulations. nih.gov Solid-state CD spectroscopy can also be a valuable tool for characterizing atropisomers that may racemize in solution. researchgate.netrsc.orgrsc.org
Optical Rotatory Dispersion (ORD) Spectroscopy : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the specific rotation of the chiral derivatives and to identify the enantiomeric excess of a sample.
The application of these techniques is contingent on the successful synthesis of stable, chiral atropisomeric derivatives of 2-Methoxy-4-(thiophen-3-yl)benzoic acid.
Advanced Chromatographic Techniques (e.g., HPLC, GC) Coupled with Mass Spectrometry for Purity Assessment and Impurity Profiling
Advanced chromatographic techniques are indispensable for determining the purity of 2-Methoxy-4-(thiophen-3-yl)benzoic acid and for identifying and quantifying any impurities that may be present from the synthetic process. The coupling of these separation techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (HPLC-MS)
HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like 2-Methoxy-4-(thiophen-3-yl)benzoic acid. When coupled with a mass spectrometer, it allows for the separation of the main compound from its impurities, followed by their mass analysis for structural elucidation.
A typical HPLC-MS method for purity assessment would involve:
Stationary Phase : A reversed-phase column, such as a C18 or C8, is generally suitable for the separation of moderately polar aromatic acids.
Mobile Phase : A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to achieve good separation of the main peak from any impurities.
Detection : A Diode Array Detector (DAD) or UV detector would provide information on the absorbance of the eluting compounds, while the mass spectrometer would provide mass-to-charge ratio (m/z) data. Electrospray ionization (ESI) in negative mode would be particularly effective for this acidic compound, readily forming the [M-H]⁻ ion.
Table 1: Predicted HPLC-MS Parameters for 2-Methoxy-4-(thiophen-3-yl)benzoic acid
| Parameter | Predicted Value/Condition |
|---|---|
| Molecular Formula | C₁₂H₁₀O₃S |
| Molecular Weight | 234.27 g/mol |
| Ionization Mode | ESI Negative |
| Parent Ion (m/z) | [M-H]⁻ = 233.03 |
| Major MS/MS Fragments (Predicted) | Loss of CO₂ (-44) -> m/z 189.04Loss of CH₃ (-15) -> m/z 218.02 |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to analysis.
Derivatization : Reagents such as diazomethane (B1218177) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) could be used to convert the carboxylic acid to its corresponding methyl or trimethylsilyl ester.
Stationary Phase : A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would likely provide good separation of the derivatized compound and potential impurities.
Detection : Mass spectrometry with Electron Ionization (EI) would be used for detection. EI would cause extensive fragmentation of the molecule, providing a characteristic fragmentation pattern or "fingerprint" that is useful for structural confirmation and library matching.
Table 2: Predicted GC-MS Parameters for Derivatized 2-Methoxy-4-(thiophen-3-yl)benzoic acid
| Parameter | Methyl Ester Derivative |
|---|---|
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.30 g/mol |
| Molecular Ion (M⁺) (m/z) | 248 |
| Key EI Fragments (Predicted) | m/z 217 (Loss of -OCH₃)m/z 189 (Loss of -COOCH₃)m/z 115 (Thienyl-containing fragment) |
The use of these hyphenated techniques would allow for a thorough purity assessment of any synthesized batch of 2-Methoxy-4-(thiophen-3-yl)benzoic acid, ensuring that it meets the required specifications for any subsequent research or application. Furthermore, the identification of impurity profiles is crucial for optimizing synthetic routes and ensuring the consistency of the final product.
Computational and Theoretical Chemistry Studies of 2 Methoxy 4 Thiophen 3 Yl Benzoic Acid
Chemical Reactivity and Derivatization Strategies of 2 Methoxy 4 Thiophen 3 Yl Benzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, offering numerous avenues for structural diversification.
Esterification and Amidation Reactions for Diversification
The carboxylic acid functionality of 2-Methoxy-4-(thiophen-3-yl)benzoic acid can be readily converted to esters and amides, which are common strategies for creating prodrugs or new chemical entities with altered properties.
Esterification: The formation of esters from carboxylic acids is a well-established transformation. For 2-Methoxy-4-(thiophen-3-yl)benzoic acid, this can be achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. chemguide.co.uk Microwave-assisted esterification has also emerged as an efficient method, often leading to higher yields in shorter reaction times. researchgate.netusm.my The use of solid acid catalysts like modified montmorillonite (B579905) K10 offers a more environmentally friendly alternative to mineral acids, allowing for solvent-free reaction conditions. ijstr.org
Amidation: The synthesis of amides from 2-Methoxy-4-(thiophen-3-yl)benzoic acid can be accomplished through various methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions. mdpi.com Boronic acid derivatives have also been shown to be effective catalysts for direct amidation at room temperature. organic-chemistry.org
Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acid Derivatives
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
| Esterification | Alcohol, H₂SO₄ (cat.), heat | Ester | chemguide.co.uk |
| Alcohol, Microwave irradiation, H₂SO₄ (cat.) | Ester | researchgate.netusm.my | |
| Alcohol, Phosphoric acid modified Montmorillonite K10, solvent-free, heat | Ester | ijstr.org | |
| Alcohol, Tin(II) compound (cat.), 160-250 °C | Ester | google.com | |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | researchgate.net |
| Amine, DCC or EDC | Amide | mdpi.com | |
| Amine, Boronic acid catalyst, room temperature | Amide | organic-chemistry.org | |
| Aryl/heteroarylacetic acids, NHS, tert-butyl nitrite, then amine | Amide | acs.org |
This table presents generalized conditions based on literature for benzoic acid derivatives, which are expected to be applicable to 2-Methoxy-4-(thiophen-3-yl)benzoic acid.
Reduction Reactions to Alcohols and Aldehydes
The carboxylic acid group of 2-Methoxy-4-(thiophen-3-yl)benzoic acid can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. pearson.comdoubtnut.comlibretexts.orgmasterorganicchemistry.comtestbook.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.org It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other susceptible functional groups if present. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org
The reduction to the corresponding aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of specialized, less reactive hydride reagents or a two-step process involving the conversion of the carboxylic acid to a derivative that can be selectively reduced.
Decarboxylation Studies and Mechanism
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is generally a difficult reaction requiring harsh conditions. For thiophene (B33073) carboxylic acids, the stability of the aromatic ring makes decarboxylation even more challenging compared to other five-membered heterocycles like furan (B31954) or pyrrole. youtube.com The decarboxylation of thiophene-2-carboxylic acid, for instance, is known to be difficult under typical thermal conditions. youtube.com While the target molecule contains a thiophen-3-yl group, similar stability and resistance to decarboxylation can be anticipated.
The general mechanism for the decarboxylation of carboxylic acids can proceed through either an ionic or a radical pathway, often requiring heat. youtube.comyoutube.com In some cases, the presence of specific functional groups can facilitate the reaction. youtube.com More recently, transition-metal-catalyzed decarboxylative coupling reactions have been developed as powerful synthetic tools. For example, rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes has been reported, offering a pathway to form new carbon-carbon bonds. nih.gov
Functionalization of the Methoxy (B1213986) Group
The methoxy group on the benzene (B151609) ring provides another handle for chemical modification, primarily through demethylation to reveal a phenolic hydroxyl group.
Demethylation Strategies and Subsequent Hydroxylation
The conversion of the methoxy group of 2-Methoxy-4-(thiophen-3-yl)benzoic acid to a hydroxyl group is a key transformation that can significantly alter the molecule's biological properties. This demethylation can be achieved using various reagents.
Strong Lewis acids are commonly employed for the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a highly effective but aggressive reagent for this purpose, typically used at low temperatures. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can be used, often requiring elevated temperatures. chem-station.comnih.gov
Strong protic acids, such as 47% hydrobromic acid (HBr), can also effect demethylation at high temperatures. chem-station.com Additionally, nucleophilic cleavage using reagents like lithium iodide (LiI) or certain thiolates can be effective. nih.govrsc.org For instance, dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) has been used for O-demethylation. chem-station.com Biocatalytic demethylation using methyltransferases in the presence of a thiol as a methyl trap represents a milder, more sustainable approach. uni-konstanz.de
Table 2: Common Reagents for the Demethylation of Aryl Methyl Ethers
| Reagent(s) | General Conditions | Mechanism Type | Reference(s) |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) in an inert solvent | Lewis Acidic Cleavage | chem-station.com |
| Aluminum chloride (AlCl₃) | Elevated temperatures in an inert solvent | Lewis Acidic Cleavage | chem-station.comnih.gov |
| Hydrobromic acid (HBr, 47%) | High temperatures (e.g., ~130 °C) | Brønsted Acidic Cleavage | chem-station.com |
| Lithium iodide (LiI) | Reflux in a suitable solvent | Nucleophilic Cleavage | nih.gov |
| Alkyl thiols (e.g., Dodecanethiol) | High temperatures in a polar aprotic solvent (e.g., NMP) | Nucleophilic Cleavage | chem-station.com |
| Methyltransferases / Thiol | Biocatalytic conditions | Enzymatic Methyl Transfer | uni-konstanz.de |
This table summarizes general methods for demethylation that could be applied to 2-Methoxy-4-(thiophen-3-yl)benzoic acid.
Upon successful demethylation, the resulting phenol (B47542) can be further functionalized, for example, through O-alkylation or O-acylation, to introduce a wide variety of substituents.
Ethereal Linkage Modifications
While the primary modification of the methoxy group is its cleavage, other transformations are conceivable. After demethylation to the corresponding phenol, the resulting hydroxyl group can be re-alkylated with different alkyl groups to generate a library of new ether derivatives. This two-step process (demethylation followed by alkylation) allows for the introduction of a wide range of ethereal linkages, providing a route to systematically probe the structure-activity relationship of this part of the molecule. The Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, is a classic and reliable method for this purpose.
Electrophilic Aromatic Substitution on the Thiophene Ring
The chemical behavior of 2-Methoxy-4-(thiophen-3-yl)benzoic acid is significantly influenced by the presence of two distinct aromatic systems: a benzene ring and a thiophene ring. The thiophene ring, being an electron-rich heterocycle, is particularly susceptible to electrophilic aromatic substitution (SEAr) reactions. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring's pi electrons on an electrophile (E+), which leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex. pitt.edutotal-synthesis.com Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in a substituted product. makingmolecules.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.commasterorganicchemistry.com
Halogenation: Introduction of a halogen (Cl, Br, I) typically requires a Lewis acid catalyst for reagents like Cl₂ and Br₂ to generate a more potent electrophile. masterorganicchemistry.com
Nitration: This reaction uses a mixture of concentrated nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). makingmolecules.comlibretexts.org
Sulfonation: Achieved with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), this reaction introduces a sulfonic acid group (-SO₃H). libretexts.org
Friedel-Crafts Reactions: These reactions form new carbon-carbon bonds. Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid, while acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. makingmolecules.com
In the case of 2-Methoxy-4-(thiophen-3-yl)benzoic acid, the thiophene ring is substituted at the C3 position with the 2-methoxy-4-carboxyphenyl group. Thiophene itself typically undergoes electrophilic substitution preferentially at the C2 and C5 positions, which are more activated than the C3 and C4 positions. The substituent at the C3 position—an electron-withdrawing phenyl group (deactivated by the carboxylic acid)—will direct incoming electrophiles primarily to the C2 and C5 positions of the thiophene ring. The C2 position is generally the most reactive site on a 3-substituted thiophene.
Below is a table summarizing potential electrophilic aromatic substitution reactions on the thiophene ring of the target compound.
| Reaction Type | Reagents | Potential Product(s) |
| Bromination | Br₂, Acetic Acid | 2-Methoxy-4-(2-bromo-thiophen-3-yl)benzoic acid |
| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-4-(2-nitro-thiophen-3-yl)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 2-Methoxy-4-(2-sulfo-thiophen-3-yl)benzoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methoxy-4-(2-acetyl-thiophen-3-yl)benzoic acid |
Directed Ortho Metalation and Further Functionalization on the Benzoic Acid Ring
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. In the molecule 2-Methoxy-4-(thiophen-3-yl)benzoic acid, both the carboxylic acid and the methoxy groups can act as directed metalation groups (DMGs). The carboxylic acid group has been established as an effective DMG, capable of directing lithiation to the adjacent ortho position. rsc.org
Studies on unprotected 2-methoxybenzoic acid have shown that treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) results in deprotonation exclusively at the C3 position, which is ortho to the carboxylate. nih.govorganic-chemistry.org However, in 2-Methoxy-4-(thiophen-3-yl)benzoic acid, the C3 position is already substituted with the methoxy group. The other position ortho to the carboxylate is C5. The methoxy group at C2 also directs ortho, to the C3 (blocked) and C5 positions. Therefore, the directing effects of both the carboxylate and the methoxy group are complementary, strongly favoring metalation at the C5 position.
The general process involves:
Deprotonation of the carboxylic acid with a strong base.
Directed lithiation at the C5 position by an organolithium reagent (e.g., s-BuLi/TMEDA) to form an ortho-lithiated dianion species.
Quenching the reaction with a suitable electrophile to introduce a new substituent at the C5 position.
This methodology provides a direct route to contiguously substituted benzoic acids, which can be challenging to synthesize through other methods. rsc.orgnih.gov A variety of electrophiles can be used to introduce diverse functionalities.
| Electrophile | Reagent Example | Introduced Functional Group | Resulting Compound Structure |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) | 2-Methoxy-5-methyl-4-(thiophen-3-yl)benzoic acid |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) | 2-Methoxy-5-(methylthio)-4-(thiophen-3-yl)benzoic acid |
| Halogen Source | Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) | 5-Chloro-2-methoxy-4-(thiophen-3-yl)benzoic acid |
| Carbonyl Compound | N,N-Dimethylformamide (DMF) | Formyl (-CHO) | 5-Formyl-2-methoxy-4-(thiophen-3-yl)benzoic acid |
| Boronic Ester | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronic acid pinacol (B44631) ester | 2-Methoxy-4-(thiophen-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Post-Synthetic Modifications and Building Block Utilization
Post-synthetic modification (PSM) is a valuable strategy for introducing chemical functionality into a pre-existing molecular scaffold without altering its core structure. rsc.orgrsc.org For 2-Methoxy-4-(thiophen-3-yl)benzoic acid, the carboxylic acid group is a prime handle for a variety of post-synthetic modifications.
Modifications of the Carboxylic Acid Group:
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to a carboxylate salt.
Amide Formation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride), followed by reaction with a primary or secondary amine. This is a common strategy in the synthesis of biologically active molecules. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for further derivatization.
Utilization as a Building Block: The title compound is a bifunctional building block, possessing reactive sites on both aromatic rings and a versatile carboxylic acid handle. nih.gov This structure is valuable in medicinal chemistry and materials science.
Medicinal Chemistry: The 2-methoxybenzoic acid scaffold is present in various pharmacologically active compounds. The thiophene ring is a common bioisostere for a phenyl ring. This compound can serve as a key intermediate for the synthesis of more complex molecules, such as inhibitors for enzymes like carbonic anhydrase. nih.gov
Materials Science: Thiophene-containing organic molecules are extensively used in the development of organic semiconductors, dyes, and polymers due to the electronic properties of the thiophene ring. nih.gov The carboxylic acid group allows this building block to be anchored to surfaces or incorporated into larger polymeric structures or metal-organic frameworks (MOFs). nih.gov
Strategies for Combinatorial Library Synthesis of Analogs for Structure-Property Relationship Studies
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of related compounds (a library) for screening and establishing structure-activity relationships (SAR) or structure-property relationships (SPR). A combinatorial approach to generating analogs of 2-Methoxy-4-(thiophen-3-yl)benzoic acid would involve systematically varying substituents on both the benzoic acid and thiophene rings.
A plausible synthetic strategy for the parent compound involves a Suzuki cross-coupling reaction between a thiophen-3-ylboronic acid and a suitably substituted bromobenzoic acid derivative. This core reaction can be adapted for a combinatorial library.
Combinatorial Synthesis Plan:
Variation on the Thiophene Ring: A diverse library of thiophen-3-ylboronic acids or their esters can be used. These can be purchased or synthesized with various substituents (e.g., alkyl, halogen, alkoxy) at the C2, C4, and/or C5 positions.
Variation on the Benzoic Acid Ring:
Initial Building Block Diversity: Start with a set of different 4-bromo-2-alkoxybenzoic acids. The methoxy group could be replaced with ethoxy, propoxy, or other functionalities to probe the steric and electronic requirements at this position.
Post-Coupling Derivatization: After the Suzuki coupling, the resulting library of 2-alkoxy-4-(substituted-thiophen-3-yl)benzoic acids can be subjected to further diversification.
Directed Ortho Metalation (DoM): As described in section 5.4, a range of electrophiles can be introduced at the C5 position of the benzoic acid ring.
Carboxylic Acid Modification: The carboxylic acid functionality of each library member can be converted into a small library of esters or amides by reacting them with a set of diverse alcohols or amines. nih.gov
The resulting grid of compounds would allow for a systematic investigation of how different substituents at various positions on the molecular scaffold affect its biological activity or material properties.
| Library Generation Stage | Diversification Point | Examples of Reagents/Building Blocks |
| Stage 1: Suzuki Coupling | Thiophene Boronic Acid | Thiophen-3-ylboronic acid, 5-Methylthiophen-3-ylboronic acid, 2-Chlorothiophen-3-ylboronic acid |
| Benzoic Acid Partner | Methyl 4-bromo-2-methoxybenzoate, Ethyl 4-bromo-2-ethoxybenzoate | |
| Stage 2: Post-Coupling Modification | DoM at C5 | CH₃I, DMF, C₂Cl₆, various aldehydes/ketones |
| Carboxylic Acid Derivatization | Methanol (B129727), Ethanol, Benzylamine, Morpholine (after activation) |
This multi-stage combinatorial approach enables the efficient exploration of the chemical space around the core structure of 2-Methoxy-4-(thiophen-3-yl)benzoic acid, facilitating the discovery of analogs with optimized properties.
Exploration of Non Biological Applications and Relevance in Material Science
Potential as Ligands in Catalysis and Organometallic Chemistry
The structure of 2-Methoxy-4-(thiophen-3-yl)benzoic acid makes it a promising candidate as a ligand in organometallic chemistry and catalysis. The presence of both a carboxylic acid group and a sulfur-containing thiophene (B33073) ring offers multiple coordination sites for metal centers. The carboxylate group can act as a mono- or bidentate ligand, while the sulfur atom of the thiophene ring can also coordinate to a metal. This potential for multidentate coordination can lead to the formation of stable and well-defined metal complexes.
The electronic properties of the ligand, influenced by the electron-donating methoxy (B1213986) group and the electron-rich thiophene ring, can be tuned to modulate the reactivity of the metal center in a catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand plays a crucial role in the efficiency of oxidative addition and reductive elimination steps. While direct catalytic applications of 2-Methoxy-4-(thiophen-3-yl)benzoic acid are not yet extensively documented, its structural analogues have been employed in various catalytic systems.
Role as Monomers or Intermediates in the Synthesis of Functional Polymers and Advanced Materials
Thiophene-containing molecules are well-established monomers for the synthesis of conducting polymers. The thiophene ring in 2-Methoxy-4-(thiophen-3-yl)benzoic acid can undergo oxidative polymerization to form polythiophene chains, which are known for their electrical conductivity and interesting optical properties. The methoxy and carboxylic acid substituents on the benzene (B151609) ring would be incorporated as pendant groups on the polymer backbone, influencing the polymer's solubility, processability, and electronic properties.
The carboxylic acid group, in particular, offers a handle for post-polymerization modification, allowing for the attachment of other functional groups or for the creation of self-assembling polymer structures through hydrogen bonding. These functionalized polythiophenes could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Application in Supramolecular Chemistry, Self-Assembly Processes, and Host-Guest Systems
The carboxylic acid functionality of 2-Methoxy-4-(thiophen-3-yl)benzoic acid is a key driver for its potential application in supramolecular chemistry. Carboxylic acids are known to form robust hydrogen-bonded dimers and other extended networks. This self-assembly behavior can be exploited to create well-ordered supramolecular structures, such as liquid crystals or molecular gels.
Furthermore, the aromatic rings (both benzene and thiophene) can participate in π-π stacking interactions, which further direct the self-assembly process. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular architectures. In host-guest chemistry, the molecule could potentially act as a guest, fitting into the cavity of a larger host molecule, or it could be incorporated into a larger structure that acts as a host for smaller molecules or ions.
Use as Analytical Reagents or Probes in Non-Biological Sensing Applications
Molecules containing a fluorophore and a binding site for an analyte can act as fluorescent sensors. The thiophene ring, especially when part of a larger conjugated system, can exhibit fluorescence. The carboxylic acid and methoxy groups can act as binding sites for specific metal ions or other analytes. Upon binding of an analyte, a change in the photophysical properties of the molecule, such as a shift in the fluorescence emission wavelength or a change in intensity, could be observed.
This "turn-on" or "turn-off" fluorescence response can be used for the detection and quantification of the analyte. While the specific sensing capabilities of 2-Methoxy-4-(thiophen-3-yl)benzoic acid have not been reported, the design principles of fluorescent chemosensors suggest its potential in this area, for example, in environmental monitoring for the detection of heavy metal ions.
Photophysical Properties and Potential in Optoelectronic Materials
The conjugated system formed by the thiophene and benzene rings in 2-Methoxy-4-(thiophen-3-yl)benzoic acid is expected to give rise to interesting photophysical properties, including absorption and emission of light in the ultraviolet-visible region. The exact wavelengths of absorption and emission would be influenced by the methoxy substituent and the molecular conformation.
These photophysical properties are central to the application of organic molecules in optoelectronic devices. For instance, the ability to absorb light makes them candidates for use in organic solar cells, while their emissive properties are relevant for OLEDs. The potential for this molecule to be incorporated into polymers, as discussed earlier, further enhances its applicability in the field of optoelectronics, where thin films of functional materials are required. Further research into the detailed photophysical characterization of 2-Methoxy-4-(thiophen-3-yl)benzoic acid and its derivatives is needed to fully assess its potential in this technologically important area.
Methodological Approaches for Structure Property/function Relationships in a Non Biological Context
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful framework for predicting the physical, chemical, and material properties of a compound directly from its molecular structure. nih.gov For 2-Methoxy-4-(thiophen-3-yl)benzoic acid, QSPR can be employed to forecast key non-biological attributes such as its acid dissociation constant (pKa) in various non-aqueous solvents, solubility profiles, and reaction rates, which are critical for its application in synthesis and materials science. researchgate.net
The QSPR methodology involves several key steps:
Descriptor Calculation: A large number of numerical values, or molecular descriptors, are calculated for 2-Methoxy-4-(thiophen-3-yl)benzoic acid and a series of structurally related molecules. These descriptors encode specific aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., orbital energies, charge distributions) features. nih.gov
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks, a mathematical model is built that correlates a subset of these descriptors with an experimentally determined property. researchgate.net
Validation and Prediction: The model's predictive power is rigorously tested using external validation sets of compounds not used in the model's creation. researchgate.net Once validated, the model can predict the property for new or untested compounds like 2-Methoxy-4-(thiophen-3-yl)benzoic acid.
Predicting pKa: The acidity of the carboxylic acid group is a fundamental property. Studies on substituted benzoic acids have shown that quantum chemical parameters, such as the calculated charge on the carboxylic acid group, correlate strongly with experimental pKa values. psu.edu For 2-Methoxy-4-(thiophen-3-yl)benzoic acid, the electron-donating nature of the methoxy (B1213986) group and the electronic influence of the thiophene (B33073) ring would be key descriptors in a QSPR model to predict its pKa in different solvent environments. researchgate.netpsu.edu The relative position of these substituents significantly impacts acidity. pearson.com
Predicting Material Performance: In the context of material science, such as the development of coordination polymers or metal-organic frameworks (MOFs), the properties of the organic linker are paramount. mdpi.comresearchgate.net A hypothetical QSPR study could aim to predict the thermal stability or porosity of a MOF derived from this benzoic acid linker. Descriptors would capture the molecule's rigidity, size, and electronic properties, which influence how it assembles into a larger framework.
Below is an illustrative data table showcasing the types of molecular descriptors that would be calculated for a QSPR study involving 2-Methoxy-4-(thiophen-3-yl)benzoic acid and related analogues to predict a property like pKa.
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pKa |
| Benzoic acid | 122.12 | 1.87 | 37.3 | 4.20 |
| 2-Methoxybenzoic acid | 152.15 | 1.83 | 46.5 | 4.09 |
| 4-Thiophen-3-ylbenzoic acid | 204.24 | 3.25 | 66.1 | 3.95 |
| 2-Methoxy-4-(thiophen-3-yl)benzoic acid | 234.26 | 3.21 | 75.3 | 3.88 |
Note: This table is for illustrative purposes. The predicted pKa values are hypothetical and intended to demonstrate the output of a QSPR model.
Computational Approaches to Molecular Design and Virtual Screening for Non-Biological Targets
Computational chemistry offers powerful tools for the rational design of new molecules and for virtual screening of compound libraries to identify candidates with desired non-biological functions. rsc.org Starting with the scaffold of 2-Methoxy-4-(thiophen-3-yl)benzoic acid, these approaches can guide the synthesis of next-generation materials for applications such as organic electronics. semanticscholar.org
Molecular Design for Organic Electronics: Thiophene derivatives are widely explored for their use in organic electronics due to their excellent charge transport properties. semanticscholar.orgnih.gov The electronic properties of 2-Methoxy-4-(thiophen-3-yl)benzoic acid, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated using methods like Density Functional Theory (DFT). ufms.br These values are critical for determining a material's potential performance in devices like organic solar cells (OSCs) or organic light-emitting diodes (OLEDs). ufms.brresearchgate.net
A computational design workflow might involve:
Scaffold Modification: Creating a virtual library of derivatives by computationally altering the parent structure. For example, the position of the methoxy group could be changed, or additional functional groups could be added to the thiophene ring.
Property Calculation: For each new virtual compound, key electronic properties (HOMO/LUMO energy, bandgap) are calculated. researchgate.net
Performance Evaluation: These properties are then compared against target values for a specific application. For instance, in designing a donor material for an organic solar cell, the HOMO level must be appropriately aligned with the LUMO level of an acceptor material to ensure efficient charge separation. researchgate.net
The table below illustrates how computational screening could be used to evaluate derivatives for their potential in organic electronics.
| Derivative of 2-Methoxy-4-(thiophen-3-yl)benzoic acid | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Potential Application |
| Parent Compound | -5.65 | -2.15 | 3.50 | Organic Semiconductor |
| 5-Nitro Derivative | -5.90 | -2.50 | 3.40 | Electron Transport Layer |
| 2,5-Dimethoxy Derivative | -5.40 | -2.05 | 3.35 | Hole Transport Layer |
Note: This table contains hypothetical data calculated via computational methods to illustrate the molecular design process.
Virtual Screening for Catalysis: Aromatic carboxylic acids can also act as ligands in metal-catalyzed reactions or as organocatalysts themselves. Virtual screening could be used to dock 2-Methoxy-4-(thiophen-3-yl)benzoic acid and its virtual derivatives into the active site of a computationally modeled catalyst to predict binding affinity and potential catalytic activity.
Chemoinformatics and Data Mining for Identifying Novel Non-Biological Applications
Chemoinformatics leverages computer and informational sciences to analyze vast datasets of chemical information, enabling the identification of novel applications for existing compounds. nih.gov This data-driven approach can uncover non-obvious relationships between chemical structures and their functions, moving beyond traditional, intuition-based discovery. longdom.orgmdpi.com
Similarity Searching: A primary chemoinformatics technique is similarity searching. longdom.org The structure of 2-Methoxy-4-(thiophen-3-yl)benzoic acid can be used as a query to search large chemical databases (e.g., PubChem, ZINC). The search identifies compounds with similar structural fingerprints. By analyzing the known, non-biological uses of these structurally similar molecules, one can hypothesize new potential applications for the query compound. For example, if many similar structures are known to be precursors for high-performance polymers or exhibit liquid crystalline properties, this would suggest a promising avenue of investigation for 2-Methoxy-4-(thiophen-3-yl)benzoic acid.
Network Analysis: Chemical networks can be constructed where molecules are nodes and the edges represent structural similarity. longdom.org Analyzing the position of 2-Methoxy-4-(thiophen-3-yl)benzoic acid within this network and the properties of its neighbors can reveal clusters of compounds with specific functions, such as corrosion inhibition or use as building blocks for luminescent materials. mdpi.com This "guilt-by-association" principle can rapidly generate hypotheses for new material applications that can then be tested experimentally. The integration of chemoinformatics with material design is a rapidly growing field aimed at accelerating the development of novel and more efficient materials. mdpi.com
Current Research Challenges and Future Directions
Development of Highly Selective and Environmentally Benign Synthetic Routes
The primary method for constructing the C-C bond between the phenyl and thiophene (B33073) rings in this molecule is the Suzuki-Miyaura cross-coupling reaction. While effective, traditional protocols often rely on hazardous organic solvents and palladium catalysts that can be difficult to remove from the final product. A significant research challenge is the development of synthetic routes that are both highly efficient and environmentally sustainable.
| Parameter | Conventional Suzuki Coupling | Future "Green" Suzuki Coupling |
| Solvent | Toluene, Dioxane, THF | Water, Ethanol/Water mixtures gctlc.org |
| Base | Sodium Ethoxide, NaOH | Potassium Carbonate (K2CO3) nih.gov |
| Catalyst | Homogeneous Palladium complexes | Recyclable/Reusable catalysts researchgate.net |
| Energy Input | Prolonged heating (hours) | Reduced reaction times (minutes) gctlc.org |
| Byproducts | Organic waste, metal contaminants | Minimized waste, easier purification |
This interactive table outlines potential improvements in the synthesis of 2-Methoxy-4-(thiophen-3-yl)benzoic acid based on green chemistry principles.
Deeper Understanding of Intramolecular and Intermolecular Interactions Affecting Reactivity
The three-dimensional structure and reactivity of 2-Methoxy-4-(thiophen-3-yl)benzoic acid are governed by a subtle interplay of non-covalent interactions. A significant research challenge lies in fully elucidating these forces. The ortho-position of the methoxy (B1213986) group relative to the carboxylic acid allows for a potential intramolecular hydrogen bond between the methoxy oxygen and the carboxylic proton. oup.comnih.govrsc.org This interaction can lock the carboxyl group into a specific orientation, influencing its acidity and reactivity. quora.com
Expansion of Non-Biological Application Spectrum through Targeted Design
While its current context is primarily as a building block for biologically active molecules, the inherent structure of 2-Methoxy-4-(thiophen-3-yl)benzoic acid suggests significant potential in non-biological applications, particularly in materials science. A major challenge is to explore and develop these new roles through targeted molecular design.
Organic Electronics: Thiophene-based molecules are renowned for their use as organic semiconductors. researchgate.netnih.govnih.gov The π-conjugated system of 2-Methoxy-4-(thiophen-3-yl)benzoic acid makes it a candidate for such applications. springerprofessional.descispace.com By modifying the carboxylic acid group (e.g., through esterification or amidation), the molecule could be incorporated as a monomer into larger conjugated polymers for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), or Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs): Benzoic acid derivatives are widely used as organic linkers to construct MOFs—crystalline materials with vast internal surface areas. cd-bioparticles.netnih.gov 2-Methoxy-4-(thiophen-3-yl)benzoic acid could serve as a novel, functional linker. rsc.org The thiophene unit could impart specific electronic properties or act as a catalytic site within the MOF's pores, while the methoxy group could influence the framework's topology and chemical environment. Such MOFs could find applications in gas storage, separation, or catalysis. unito.itresearchgate.net
Integration of Advanced Characterization with In Silico Predictions for Predictive Modeling
A modern challenge in chemical research is to move beyond trial-and-error and toward a predictive understanding of molecular properties. For 2-Methoxy-4-(thiophen-3-yl)benzoic acid, this involves the tight integration of advanced experimental characterization with robust computational modeling.
In silico methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's behavior. semanticscholar.org DFT calculations can be used to predict the stable conformations, the rotational energy barrier between the phenyl and thiophene rings, and the nature of the intramolecular hydrogen bonds. nih.govresearchgate.net Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for structural validation. royalsocietypublishing.orgroyalsocietypublishing.org Accurately predicting NMR shifts for complex aromatic systems is a known challenge, and developing a reliable computational protocol for this molecule would be a significant achievement. nih.govresearchgate.netacs.org The ultimate goal is to create a predictive model where computational screening can accurately forecast the electronic and physical properties of new, hypothetical derivatives before they are synthesized, dramatically accelerating the discovery process.
| Computational Method | Predicted Property | Experimental Verification |
| DFT Geometry Optimization | Lowest energy conformation, dihedral angles | X-ray Crystallography, 2D NMR (NOESY) |
| GIAO-DFT Calculations | 1H and 13C NMR chemical shifts royalsocietypublishing.orgroyalsocietypublishing.org | 1H and 13C NMR Spectroscopy |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum | UV-Vis Spectroscopy |
| AIM (Atoms-in-Molecules) | Presence of non-covalent interactions acs.org | Infrared Spectroscopy (for H-bonding) |
This interactive table shows the synergy between computational predictions and experimental characterization techniques for studying 2-Methoxy-4-(thiophen-3-yl)benzoic acid.
Exploration of Novel Derivatization Strategies for Enhanced Material Performance or Catalytic Activity
Building upon the potential applications outlined above, a key research direction is the exploration of novel derivatization strategies to fine-tune the molecule's properties for specific functions. The molecule offers several sites for chemical modification, including the carboxylic acid group, the aromatic rings, and the thiophene sulfur atom.
For material science applications, derivatization of the carboxylic acid to form esters or amides could be used to attach the molecule to polymer backbones or to modify its solubility and film-forming characteristics. scispace.com Introducing different substituents onto the thiophene or benzene (B151609) rings could be used to tune the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby altering its optical and electronic properties for better performance in electronic devices. researchgate.netresearchgate.net
In the realm of catalysis, benzoic acid and its derivatives have been explored as organocatalysts for reactions like ring-opening polymerization. researchgate.net It is conceivable that 2-Methoxy-4-(thiophen-3-yl)benzoic acid or its derivatives could function as novel organocatalysts, where the thiophene moiety modulates the electronic character and steric environment of the catalytic carboxylic acid group. Additionally, as mentioned previously, its use as a linker in MOFs could lead to new heterogeneous catalysts where the thiophene sulfur atom or the aromatic rings participate in catalytic cycles. rsc.org
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-4-(thiophen-3-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous benzoic acid derivatives (e.g., 2-methoxy-3-phenoxybenzoic acid) are typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce aromatic substituents . For thiophene incorporation, a palladium-catalyzed coupling between a boronic acid derivative of thiophene and a halogenated benzoic acid precursor is plausible. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvent : THF or DMF at 80–100°C.
- Base : Na₂CO₃ or K₃PO₄ to facilitate deprotonation.
Post-reaction purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is advised.
Q. How can the electronic effects of the methoxy and thiophene substituents influence the compound’s reactivity?
Methodological Answer: The methoxy group (-OCH₃) acts as an electron-donating group via resonance, activating the benzene ring toward electrophilic substitution. The thiophene-3-yl substituent introduces π-electron conjugation and sulfur’s lone pairs, which may enhance interactions with metal catalysts or enzymes . To quantify these effects:
- Perform DFT calculations (e.g., using Gaussian) to map electron density.
- Use Hammett substituent constants (σ values) to predict reaction rates in acid/base-mediated transformations.
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.8–7.5 ppm) .
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₀O₃S).
Advanced Research Questions
Q. How does 2-methoxy-4-(thiophen-3-yl)benzoic acid interact with cytochrome P450 enzymes, and what metabolites are formed?
Methodological Answer: Evidence from CYP199A4 (a bacterial P450 enzyme) shows that thiophene-containing benzoic acids undergo sulfoxidation at the sulfur atom, forming sulfoxide intermediates . Experimental steps:
Enzyme incubation : Mix the compound with CYP199A4, NADPH, and O₂ at 37°C.
Metabolite analysis : Use LC-MS/MS to detect sulfoxides (m/z +16) and dimeric Diels-Alder adducts (m/z ~2× parent mass).
X-ray crystallography : Resolve enzyme-ligand binding modes (e.g., PDB ID: 7TRU) to confirm proximity of the thiophene sulfur to the heme iron .
Q. Can computational modeling predict the compound’s binding affinity to biological targets, such as anti-inflammatory enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against COX-2 or 5-lipoxygenase using crystal structures (e.g., PDB: 1CX2).
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
- Free energy calculations (MM/PBSA) : Compare binding energies with known inhibitors (e.g., ICI 198,615, a leukotriene antagonist) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?
Methodological Answer:
- Meta-analysis : Compile data from PubChem and SciFinder on analogs (e.g., 4-(thiophen-2-yl)benzoic acid) to identify trends in antimicrobial or anticancer activity.
- Dose-response assays : Test the compound across multiple cell lines (e.g., HeLa, MCF-7) using MTT assays to clarify EC₅₀ discrepancies.
- SAR studies : Modify substituents (e.g., replace methoxy with ethoxy) to isolate electronic vs. steric effects .
Key Research Gaps Identified
- Environmental impact studies (e.g., biodegradability, ecotoxicity) are absent for this compound .
- Limited structural data on interactions with mammalian P450 isoforms (e.g., CYP3A4).
Researchers are advised to consult patent databases (e.g., USPTO, Espacenet) for unpublished applications involving this compound’s derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
